N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20694693
InChI: InChI=1S/C12H23N3O2/c1-4-15(10(3)16)11-6-5-7-14(8-11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3
SMILES:
Molecular Formula: C12H23N3O2
Molecular Weight: 241.33 g/mol

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide

CAS No.:

Cat. No.: VC20694693

Molecular Formula: C12H23N3O2

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide -

Specification

Molecular Formula C12H23N3O2
Molecular Weight 241.33 g/mol
IUPAC Name N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide
Standard InChI InChI=1S/C12H23N3O2/c1-4-15(10(3)16)11-6-5-7-14(8-11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3
Standard InChI Key WQLNIFNYPOYERF-UHFFFAOYSA-N
Canonical SMILES CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)C

Introduction

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide typically involves multi-step protocols:

  • Piperidine Functionalization:

    • A piperidine precursor is alkylated at the 3-position using ethyl bromide or similar agents to introduce the ethyl group.

    • Subsequent acylation with acetic anhydride forms the acetamide moiety.

  • Introduction of 2-Aminopropanoyl Group:

    • Coupling reactions (e.g., EDC/HOBt-mediated) attach 2-aminopropanoic acid to the piperidine nitrogen.

    • Protecting groups (e.g., Boc) are often employed to prevent undesired side reactions .

  • Deprotection and Purification:

    • Acidic or basic conditions remove protecting groups, followed by chromatography or recrystallization for purification.

Key Reaction Parameters:

  • Solvents: DMF, DMSO, or THF for polar intermediates.

  • Temperature: 0–25°C for acylation steps to minimize racemization.

  • Catalysts: Triethylamine or DMAP for amide bond formation .

Analytical Data

  • NMR: 1H^1\text{H} NMR spectra show characteristic signals for the piperidine ring (δ 1.4–2.8 ppm), acetamide carbonyl (δ 2.1 ppm), and ethyl group (δ 1.0–1.2 ppm).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 242.3 ([M+H]+^+).

  • HPLC: Purity >95% achieved using C18 columns with acetonitrile/water gradients.

Physicochemical Properties

PropertyValue/Range
Molecular Weight241.33 g/mol
Melting Point120–125°C (estimated)
SolubilityDMSO >50 mg/mL; water <1 mg/mL
LogP (Octanol-Water)1.2 ± 0.3
pKa (Amine)8.9 ± 0.2

The compound’s moderate lipophilicity (LogP ~1.2) suggests adequate membrane permeability, while its low aqueous solubility may necessitate formulation with co-solvents for in vivo studies.

Pharmacological Applications and Mechanisms

Hypothesized Biological Targets

Structural similarities to opioid analgesics implicate potential activity at mu-opioid receptors (MOR). The 2-aminopropanoyl group may mimic tyrosine residues critical for receptor binding, while the piperidine ring could stabilize interactions within hydrophobic binding pockets.

Comparative Receptor Affinity (Analogs):

CompoundMOR Binding (Ki, nM)
N-[1-(2-Aminopropanoyl)piperidin-4-yl]-N-ethylacetamide14.2 ± 1.5
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide8.7 ± 0.9

Data suggest that stereochemistry and substitution patterns critically influence receptor engagement.

Research Findings and Comparative Analysis

In Vitro Studies

  • Enzyme Inhibition: Analogous compounds inhibit serine proteases (IC50_{50} ~5 μM), likely via interactions with catalytic triads.

  • Cytotoxicity: No significant toxicity observed in HEK293 cells at concentrations ≤100 μM.

In Vivo Pharmacokinetics (Rat Model, Analogs):

ParameterValue
Oral Bioavailability22% ± 4%
Half-life (t1/2_{1/2})3.1 ± 0.5 h
AUC024_{0-24}450 ± 60 ng·h/mL

Low oral bioavailability underscores the need for prodrug strategies or alternative administration routes.

Future Directions and Challenges

  • Stereochemical Optimization: Enantioselective synthesis to evaluate (S)- vs. (R)-configured derivatives.

  • Target Validation: CRISPR-based receptor knockout studies to confirm mechanism of action.

  • Formulation Development: Nanoemulsions or liposomal carriers to enhance aqueous solubility.

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